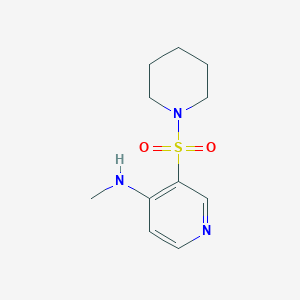
Methyl 4-cyanothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyanothiophene-3-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol . . This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of methyl 4-cyanothiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 4-cyanothiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyanothiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, thiophene derivatives, including this compound, are explored for their anti-inflammatory and analgesic properties . In industry, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of methyl 4-cyanothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-cyanothiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . What sets this compound apart is its unique combination of a cyano group and a carboxylate ester, which imparts distinct chemical and biological properties . Other similar compounds include thiophene-2-carboxylic acid and thiophene-3-carboxylic acid .
Eigenschaften
CAS-Nummer |
67808-36-0 |
|---|---|
Molekularformel |
C7H5NO2S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
methyl 4-cyanothiophene-3-carboxylate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4H,1H3 |
InChI-Schlüssel |
OYLLMMDSPYTFPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)


![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
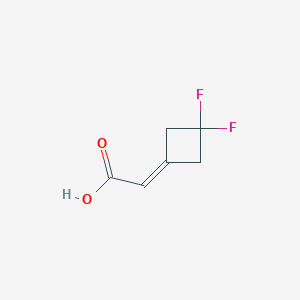

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
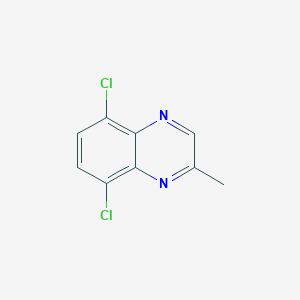
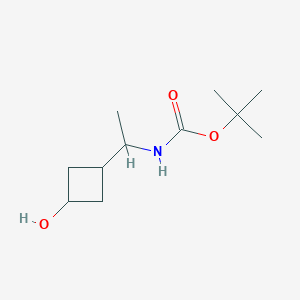
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
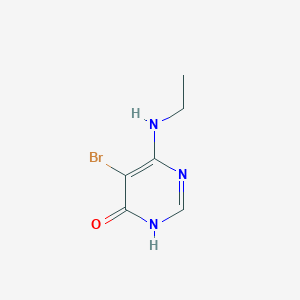
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
